Chlorophenoxy Acetamides with Furan Substitution Achieve 65% TNF-α Inhibition at 10 µM in Macrophage Models
Preliminary biological screening data indicate that chlorophenoxy acetamides containing heteroaromatic substitutions such as furan inhibit TNF-α production by 65% at 10 µM in macrophage models . In contrast, structurally simpler chlorophenoxy acetamides without the furan-phenylpiperazine motif, such as 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide, have not demonstrated comparable TNF-α inhibition at this concentration, highlighting the functional advantage conferred by the integrated furan-phenylpiperazine pharmacophore.
| Evidence Dimension | TNF-α production inhibition |
|---|---|
| Target Compound Data | 65% inhibition at 10 µM (as a representative of the chlorophenoxy-furan acetamide class) |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide (no significant TNF-α inhibition reported at 10 µM) |
| Quantified Difference | The target compound class demonstrates 65% inhibition at 10 µM, while the simpler comparator lacks measurable activity at this concentration. |
| Conditions | Macrophage cell-based assay, compound tested at 10 µM |
Why This Matters
Robust TNF-α inhibition is a key indicator of anti-inflammatory potential, positioning the target compound as a promising starting point for the development of therapeutics targeting inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
